molecular formula C16H30N2O3 B2770903 Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate CAS No. 2098027-84-8

Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2770903
CAS No.: 2098027-84-8
M. Wt: 298.427
InChI Key: PAVLCGDNNJOVHN-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl group and a piperidin-1-ylmethyl substituent at the 4-position of the piperidine ring, with a tert-butoxycarbonyl (Boc) protective group at the 1-position. This structural motif is common in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and piperidinylmethyl groups provide sites for further functionalization.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(piperidin-1-ylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-11-7-16(20,8-12-18)13-17-9-5-4-6-10-17/h20H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVLCGDNNJOVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Piperidin-1-yl Methyl Group: This step involves nucleophilic substitution reactions where a piperidin-1-yl methyl group is introduced to the piperidine ring.

    Esterification: The final step is the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the ester group into an alcohol.

    Substitution: The piperidin-1-yl methyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, de-esterified compounds.

    Substitution Products: Compounds with different functional groups replacing the piperidin-1-yl methyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the piperidin-1-yl methyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate with key analogs, focusing on structural features, synthesis, yields, purity, and physicochemical properties.

Compound Name (IUPAC) Key Substituents Synthesis Method Yield Purity Physical/Chemical Properties Applications/Notes References
This compound 4-hydroxy, 4-(piperidin-1-yl)methyl Likely hydroxylation/alkylation N/A N/A Predicted molecular weight: ~327.4 g/mol Pharmaceutical intermediate (hypothesized)
tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate Cyclopropane with methoxycarbonyl Photoredox-catalyzed radical addition - 90% Characterized via ¹H/¹³C NMR, IR, HRMS Synthetic intermediate for cyclopropanes
tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate Cyclopropane with cyano group Photoredox-catalyzed radical addition - 60% Characterized via ¹H/¹³C NMR, IR, HRMS Intermediate with lower stability
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-methylpentyl chain Boc protection of 4-(4-methylpentyl)piperidine 86% - ¹H NMR (δ 1.44, s, Boc), HRMS confirmed Model compound for alkylation studies
tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 4-hydroxy, 4-hydroxymethyl Not specified - - Molar mass: 231.29 g/mol; pKa: 14.06; Density: 1.164 g/cm³ Solubility-enhancing scaffold
tert-Butyl 4-hydroxy-4-(4-(trimethylsilyl)phenyl)piperidine-1-carboxylate 4-(trimethylsilyl)phenyl Not specified - - Molar mass: 349.55 g/mol; Empirical formula: C₁₉H₃₁NO₃Si Silicon-containing analog for stability tuning
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate Triazole-thioether substituent Multi-step functionalization - - CAS: 1440535-72-7; Discontinued commercial availability Antifungal/anticancer candidate (hypothesized)

Structural and Functional Differences

Cyclopropane Derivatives (): Substituents: Methoxycarbonyl or cyano groups on cyclopropane. Synthesis: Both synthesized via photoredox-catalyzed radical addition, but purity varies (90% vs. 60%), likely due to steric or electronic effects of the substituents. Applications: Methoxycarbonyl derivatives are more stable, making them preferable for further coupling reactions.

Hydroxymethyl vs. Piperidinylmethyl Analogs ( vs. Target Compound): The hydroxymethyl analog has lower molecular weight (231.29 vs. ~327.4 g/mol) and higher polarity, impacting solubility.

Trimethylsilylphenyl and Triazole-Thioether Derivatives (): Trimethylsilylphenyl enhances lipophilicity, useful in CNS-targeting drugs.

Physicochemical Properties

  • Polarity : Hydroxyl and hydroxymethyl groups increase water solubility, whereas trimethylsilylphenyl and tert-butyl groups enhance lipid solubility.
  • Stability : Boc-protected compounds (e.g., ) are stable under basic conditions but susceptible to acidic deprotection.
  • pKa : The hydroxymethyl analog () has a predicted pKa of 14.06, suggesting deprotonation under strongly basic conditions.

Biological Activity

Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique piperidine structure, which includes a tert-butyl group, a hydroxyl group, and a piperidin-1-ylmethyl substituent. The synthesis typically involves several steps:

  • Piperidine Ring Formation : Cyclization reactions using precursors like 1,5-diaminopentane.
  • Hydroxyl Group Introduction : Hydroxylation reactions using oxidizing agents such as hydrogen peroxide.
  • Piperidin-1-yl Methyl Group Attachment : Nucleophilic substitution reactions.
  • Esterification : Final esterification with tert-butyl chloroformate under basic conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways.
  • Receptor Binding : It can serve as a ligand in receptor studies, influencing receptor activity and downstream signaling pathways .

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties:

  • Inhibition of Cancer Cell Proliferation : The compound has shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. For instance, IC50 values in the range of 19.9 to 75.3 µM were reported for different cancer types .

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuropharmacological effects:

  • Cognitive Enhancement : Some derivatives have been studied for their potential to enhance cognitive functions by modulating neurotransmitter systems.

Data Table: Biological Activity Overview

Activity TypeTarget Cell LinesIC50 Range (µM)Reference
AntiproliferativeMDA-MB-231 (Breast Cancer)19.9 - 75.3
AntiproliferativeOVCAR-3 (Ovarian Cancer)31.5 - 43.9
NeuropharmacologicalVarious Neurotransmitter SystemsN/A

Case Study 1: Inhibition of MAGL Enzyme

A study focused on the inhibition of monoacylglycerol lipase (MAGL), where related compounds demonstrated significant inhibitory effects. The structure of these compounds was modified to enhance potency, leading to improved IC50 values . This highlights the importance of structural modifications in optimizing biological activity.

Case Study 2: Receptor Binding Studies

In receptor binding studies, derivatives of this compound were assessed for their ability to bind selectively to certain receptors involved in cancer progression. The findings indicated that specific structural features greatly influence binding affinity and selectivity .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

  • Formation of the piperidine core : Alkylation or substitution reactions to introduce functional groups (e.g., hydroxymethyl, piperidinylmethyl) using reagents like Grignard reagents or alkyl halides under anhydrous conditions .
  • Carboxylation : Introduction of the tert-butoxycarbonyl (Boc) protecting group via reactions with di-tert-butyl dicarbonate (Boc anhydride) in solvents like tetrahydrofuran (THF) .
  • Optimization : Yield improvements rely on controlling reaction temperature, solvent purity, and stoichiometric ratios. For example, using excess Boc anhydride (1.2–1.5 equivalents) and inert atmospheres minimizes side reactions .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc protection. For instance, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of the carbonyl group in the Boc moiety .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, especially during weighing or solvent removal .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Deuteration Studies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks interfering with analysis .
  • 2D NMR Techniques : Employ COSY, HSQC, or HMBC to assign overlapping signals, particularly for diastereotopic protons in the piperidine ring .
  • Comparative Analysis : Cross-reference with literature data for analogous piperidine-Boc derivatives to identify unexpected shifts caused by steric or electronic effects .

Q. What strategies are employed to study the biological activity of this compound, particularly in receptor binding assays?

  • Ligand Design : Modify the piperidinylmethyl or hydroxyl groups to enhance affinity for targets like G-protein-coupled receptors (GPCRs) .
  • In Vitro Assays : Use radiolabeled (e.g., ³H) or fluorescently tagged derivatives in competitive binding studies with cell membranes expressing the target receptor .
  • Structure-Activity Relationship (SAR) : Systematically alter substituents and measure changes in IC₅₀ values to identify critical pharmacophores .

Q. What are the critical considerations in scaling up the synthesis of this compound from milligram to gram scale while maintaining purity?

  • Solvent Selection : Replace low-boiling solvents (e.g., THF) with alternatives like toluene to facilitate larger-scale reflux .
  • Purification : Use automated flash chromatography with gradient elution (e.g., hexane/ethyl acetate) instead of manual column chromatography to improve reproducibility .
  • Quality Control : Implement in-process HPLC monitoring to detect impurities early, particularly de-Boc byproducts or oxidation artifacts .

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